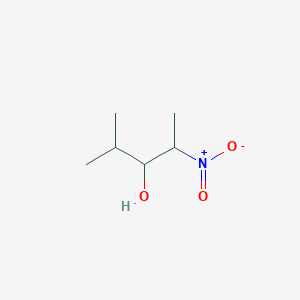

2-Methyl-4-nitropentan-3-ol

Description

Structure

3D Structure

Properties

CAS No. |

20570-70-1 |

|---|---|

Molecular Formula |

C6H13NO3 |

Molecular Weight |

147.17 g/mol |

IUPAC Name |

2-methyl-4-nitropentan-3-ol |

InChI |

InChI=1S/C6H13NO3/c1-4(2)6(8)5(3)7(9)10/h4-6,8H,1-3H3 |

InChI Key |

LOCQZPLNYZAZHO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C(C)[N+](=O)[O-])O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Methyl-4-nitropentan-3-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Methyl-4-nitropentan-3-ol, a β-nitro alcohol with potential applications in organic synthesis and as a building block for pharmaceuticals and agrochemicals.[1] The primary synthesis route is the Henry (nitroaldol) reaction, a classic carbon-carbon bond-forming reaction.[2][3][4] This document details the underlying reaction mechanism, a representative experimental protocol, and the expected quantitative and qualitative outcomes.

Core Synthesis Pathway: The Henry Reaction

The synthesis of this compound is achieved via the Henry reaction, which involves the base-catalyzed condensation of an aldehyde or ketone with a nitroalkane.[2][3][4] In this specific case, the reactants are isobutyraldehyde (2-methylpropanal) and 1-nitropropane.

The reaction proceeds through the following mechanistic steps:

-

Deprotonation: A base abstracts an acidic α-proton from 1-nitropropane to form a resonance-stabilized nitronate anion.

-

Nucleophilic Attack: The nucleophilic carbon of the nitronate anion attacks the electrophilic carbonyl carbon of isobutyraldehyde.

-

Protonation: The resulting alkoxide intermediate is protonated, typically by the conjugate acid of the base or a protic solvent, to yield the final product, this compound.

Below is a diagram illustrating the reaction pathway.

Caption: The Henry reaction pathway for the synthesis of this compound.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound based on the general principles of the Henry reaction.

Materials:

-

Isobutyraldehyde (2-methylpropanal)

-

1-Nitropropane

-

Sodium hydroxide (NaOH)

-

Methanol

-

Diethyl ether

-

Saturated aqueous sodium bisulfite solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Hydrochloric acid (1 M)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: A round-bottom flask equipped with a magnetic stir bar is charged with 1-nitropropane (1.0 eq) and methanol. The flask is cooled to 0 °C in an ice bath.

-

Base Addition: A solution of sodium hydroxide (0.1 eq) in methanol is added dropwise to the cooled solution of 1-nitropropane while stirring.

-

Aldehyde Addition: Isobutyraldehyde (1.1 eq) is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to stir at room temperature for 24 hours.

-

Quenching: The reaction is quenched by the addition of 1 M hydrochloric acid until the solution is neutral (pH ~7).

-

Extraction: The mixture is transferred to a separatory funnel and extracted three times with diethyl ether. The combined organic layers are washed with saturated aqueous sodium bisulfite solution and then with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography on silica gel to afford pure this compound.

Below is a diagram illustrating the experimental workflow.

Caption: A typical experimental workflow for the synthesis of this compound.

Data Presentation

The following tables summarize the key quantitative data for the reactants and the product.

Table 1: Reactant Properties

| Compound | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) |

| Isobutyraldehyde | 2-Methylpropanal | C₄H₈O | 72.11 |

| 1-Nitropropane | 1-Nitropropane | C₃H₇NO₂ | 89.09 |

Table 2: Product Properties

| Compound | IUPAC Name | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |

| This compound | This compound | 20570-70-1[1] | C₆H₁₃NO₃ | 147.17[1] |

Table 3: Expected Reaction Parameters and Outcomes

| Parameter | Value |

| Reactant Stoichiometry | |

| 1-Nitropropane | 1.0 eq |

| Isobutyraldehyde | 1.1 eq |

| Sodium Hydroxide | 0.1 eq |

| Reaction Conditions | |

| Solvent | Methanol |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 24 hours |

| Expected Outcome | |

| Theoretical Yield | (Calculated based on limiting reagent) |

| Expected % Yield | 60-80% (Typical for Henry reactions) |

Note on Stereochemistry: The reaction of isobutyraldehyde and 1-nitropropane creates two new stereocenters in the product. Therefore, this compound can exist as a mixture of diastereomers (syn and anti). The diastereoselectivity of the Henry reaction can be influenced by the choice of base, solvent, and reaction temperature. Further analysis, such as NMR spectroscopy, would be required to determine the diastereomeric ratio of the synthesized product.

References

A Comprehensive Technical Guide to 2-Methyl-4-nitropentan-3-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-4-nitropentan-3-ol is a nitroalkane derivative with potential applications in organic synthesis, particularly as a building block for pharmaceuticals and agrochemicals.[1] This technical guide provides a detailed overview of its physicochemical properties, a protocol for its synthesis, and a discussion of the general biological significance of the nitroalkane class of compounds. The information is intended to support research and development activities involving this molecule.

Physicochemical Properties

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Formula | C6H13NO3 | [1] |

| Molecular Weight | 147.174 g/mol | [1][2] |

| CAS Number | 20570-70-1 | [1][2] |

| Melting Point | Not available | [2] |

| Boiling Point | Not available | [2] |

| Density | Not available | [2] |

| Solubility | Nitroalkanes have limited water solubility but are miscible with many organic solvents.[3] | General for nitroalkanes |

| XLogP3-AA | 0.7 | [4] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Topological Polar Surface Area | 66.1 Ų | [4] |

Synthesis Protocol

The synthesis of this compound has been reported in the scientific literature. The following is a representative experimental protocol based on the known chemistry of nitroaldol (Henry) reactions.

Reaction Scheme

The synthesis of this compound can be achieved via a nitroaldol reaction between isobutyraldehyde and nitroethane.

References

A Technical Guide to the Structural Elucidation of 2-Methyl-4-nitropentan-3-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical guide to the structural elucidation of 2-Methyl-4-nitropentan-3-ol. Due to the limited availability of specific experimental data for this compound, this guide outlines a robust, systematic approach for its synthesis and characterization. It includes detailed, predicted analytical data, complete experimental protocols for synthesis and analysis, and logical diagrams to illustrate workflows and chemical principles. This paper serves as a foundational resource for researchers undertaking the synthesis and characterization of novel β-nitro alcohols.

Introduction

This compound is an organic compound featuring hydroxyl and nitro functional groups, classifying it as a β-nitro alcohol.[1] Such compounds are valuable intermediates in organic synthesis, readily convertible into other important molecules like β-amino alcohols or α-nitro ketones.[2] The molecular formula is C₆H₁₃NO₃, and its structure contains two stereocenters, suggesting the potential for multiple stereoisomers.[1]

The most direct and common method for synthesizing β-nitro alcohols is the Henry (or nitroaldol) reaction.[2] This base-catalyzed carbon-carbon bond-forming reaction involves the addition of a nitroalkane to an aldehyde or ketone.[3][4] This guide will focus on the structural confirmation of this compound, synthesized via the Henry reaction between isobutyraldehyde and 2-nitropropane.

Proposed Synthesis and Characterization Workflow

The overall strategy involves synthesizing the target compound, followed by purification and comprehensive analysis using a suite of spectroscopic techniques to confirm its molecular structure.

Figure 1: General workflow for the synthesis and structural elucidation of this compound.

Predicted Analytical Data

The following tables summarize the predicted quantitative data from standard spectroscopic analyses based on the known structure of this compound.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -CHOH | 1.5 - 3.5 (broad) | Singlet (br) | - | 1H |

| -CH (OH) | 3.8 - 4.1 | Doublet of Doublets (dd) | J ≈ 8.0, 4.0 | 1H |

| -CH (NO₂) | 4.5 - 4.8 | Doublet of Quartets (dq) | J ≈ 8.0, 6.8 | 1H |

| -CH (CH₃)₂ | 1.8 - 2.1 | Multiplet | - | 1H |

| -CH(CH ₃)₂ | 0.9 - 1.1 | Doublet | J ≈ 6.8 | 6H |

| -CH(NO₂)CH ₃ | 1.4 - 1.6 | Doublet | J ≈ 6.8 | 3H |

Note: The hydroxyl proton's chemical shift is highly dependent on concentration and solvent purity.[5]

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Assignment | Predicted Chemical Shift (δ, ppm) |

| C H(OH) | 75 - 80 |

| C H(NO₂) | 85 - 90 |

| C H(CH₃)₂ | 30 - 35 |

| -CH(C H₃)₂ | 17 - 22 (two signals possible) |

| -CH(NO₂)C H₃ | 15 - 20 |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H | Stretch (H-bonded) | 3500 - 3200 | Strong, Broad |

| C-H | Stretch (sp³) | 3000 - 2850 | Medium-Strong |

| N-O | Asymmetric Stretch | ~1550 | Strong |

| N-O | Symmetric Stretch | ~1365 | Strong |

| C-O | Stretch | 1100 - 1000 | Medium |

Note: The N-O stretching vibrations in nitroalkanes are characteristic and strong.[6][7]

Table 4: Predicted Mass Spectrometry (MS) Data

| Ion Type | Predicted m/z | Notes |

| [M]⁺ (Molecular Ion) | 147 | May be weak or absent in Electron Ionization (EI). |

| [M+H]⁺ (Protonated Molecule) | 148 | Expected in Electrospray Ionization (ESI). |

| [M-H₂O]⁺ | 129 | Loss of water from the alcohol.[8] |

| [M-NO₂]⁺ | 101 | Loss of the nitro group radical.[9] |

| [C₃H₇O]⁺ | 59 | Alpha-cleavage fragment: [CH(OH)CH(CH₃)₂]⁺.[8] |

| [C₃H₇]⁺ | 43 | Isopropyl cation, a common and stable fragment. |

Experimental Protocols

4.1 Synthesis: Henry (Nitroaldol) Reaction

This protocol describes a general procedure for the base-catalyzed addition of 2-nitropropane to isobutyraldehyde.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add 2-nitropropane (1.0 eq) and isobutyraldehyde (1.1 eq) in a suitable solvent (e.g., ethanol or THF) at 0 °C under an inert atmosphere (N₂ or Ar).

-

Catalyst Addition: Slowly add a catalytic amount of a base, such as triethylamine (Et₃N, 0.1 eq) or potassium carbonate (K₂CO₃, 0.1 eq), to the stirring solution.[3]

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure this compound.

Figure 2: Proposed synthesis of this compound via the Henry reaction.

4.2 NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 or 500 MHz spectrometer. Use standard parameters (e.g., 32 scans, 1-second relaxation delay).

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. Use a proton-decoupled pulse sequence (e.g., zgpg30). A higher number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the TMS peak at 0.00 ppm.

4.3 Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

-

Ionization:

-

Electron Ionization (EI): Introduce the sample via a direct insertion probe or GC inlet. Use a standard electron energy of 70 eV.

-

Electrospray Ionization (ESI): Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min). Analyze in positive ion mode.

-

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 40-300 amu). For high-resolution mass spectrometry (HRMS), use an Orbitrap or TOF analyzer to obtain the exact mass for elemental composition determination.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Henry reaction - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Henry Reaction [organic-chemistry.org]

- 5. Alcohols | OpenOChem Learn [learn.openochem.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Gas-phase fragmentation analysis of nitro-fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 2-Methyl-4-nitropentan-3-ol: A Technical Overview

Introduction

This technical guide provides a detailed overview of the expected spectroscopic data for 2-Methyl-4-nitropentan-3-ol. Due to the absence of experimentally recorded spectra for this specific compound in publicly available databases, this document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics based on the analysis of its constituent functional groups: a secondary alcohol and a nitroalkane. This guide is intended for researchers, scientists, and professionals in drug development, offering a predictive framework for the spectroscopic analysis of this molecule and a detailed methodology for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data for this compound based on typical spectroscopic values for its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

| Protons | Expected Chemical Shift (ppm) | Multiplicity | Notes |

| -OH | 1.0 - 5.0 | Broad Singlet | Chemical shift is concentration and solvent dependent. |

| -CH(OH) | 3.5 - 4.5 | Multiplet | Deshielded by the adjacent hydroxyl group. |

| -CH(NO₂) | 4.2 - 4.6 | Multiplet | Deshielded by the adjacent nitro group.[1] |

| -CH(CH₃)₂ | 1.8 - 2.5 | Multiplet | |

| -CH₃ (next to CH(NO₂)) | ~1.6 | Doublet | |

| -CH₃ (isopropyl) | ~0.9 | Doublet | |

| -CH₃ (isopropyl) | ~0.9 | Doublet |

¹³C NMR (Carbon NMR)

| Carbon | Expected Chemical Shift (ppm) | Notes |

| -C(OH) | 60 - 75 | |

| -C(NO₂) | 80 - 95 | |

| -C(CH₃)₂ | 25 - 35 | [2] |

| -C(CH₃) (next to CH(NO₂)) | 15 - 25 | |

| -C(CH₃) (isopropyl) | 10 - 20 |

Infrared (IR) Spectroscopy

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity | Vibration |

| O-H (Alcohol) | 3500 - 3200 | Strong, Broad | Stretching (H-bonded)[3][4][5] |

| C-H (Alkane) | 3000 - 2850 | Strong | Stretching[6][7] |

| N=O (Nitro) | 1550 | Strong | Asymmetric Stretching[6][8][9] |

| N=O (Nitro) | 1365 | Strong | Symmetric Stretching[6][8][9] |

| C-O (Alcohol) | 1150 - 1075 | Strong | Stretching (Secondary Alcohol)[3][10] |

Mass Spectrometry (MS)

The molecular weight of this compound (C₆H₁₃NO₃) is 147.17 g/mol .

| m/z | Interpretation | Notes |

| 147 | [M]⁺ | Molecular ion peak, may be weak or absent.[11][12] |

| 129 | [M - H₂O]⁺ | Loss of water from the alcohol.[13][14][15] |

| 101 | [M - NO₂]⁺ | Loss of the nitro group.[16] |

| 87 | α-cleavage | Fragmentation adjacent to the alcohol. |

| 73 | α-cleavage | Fragmentation adjacent to the alcohol.[13] |

| 45 | [CH(OH)CH₃]⁺ | Common fragment for secondary alcohols.[13] |

| 43 | [CH(CH₃)₂]⁺ | Isopropyl cation. |

Experimental Protocols

The following sections detail the general methodologies for acquiring NMR, IR, and mass spectra for an organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical environment of the hydrogen and carbon atoms in the molecule.

Procedure:

-

Sample Preparation:

-

Dissolve 5-25 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[17][18] The choice of solvent depends on the solubility of the compound.

-

Ensure the sample is free of any solid particles by filtering it through a pipette with a glass wool plug into a clean, dry NMR tube.[19]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to serve as a reference point (0 ppm).[20]

-

-

Instrument Setup:

-

Place the NMR tube into the spectrometer's probe.

-

Lock onto the deuterium signal of the solvent to stabilize the magnetic field.

-

Shim the magnetic field to achieve homogeneity and improve spectral resolution.

-

-

Data Acquisition:

-

Data Processing:

-

The raw data (Free Induction Decay, FID) is Fourier transformed to obtain the frequency-domain spectrum.

-

Phase and baseline corrections are applied to the spectrum.

-

The chemical shifts are referenced to the internal standard (TMS).

-

Integration of the ¹H NMR signals is performed to determine the relative number of protons for each peak.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Procedure:

-

Sample Preparation:

-

Liquid Sample (Neat): A drop of the liquid sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Solid Sample (KBr Pellet): A small amount of the solid sample is ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent disk.

-

Solution: The sample is dissolved in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., CCl₄, CS₂).

-

-

Data Acquisition:

-

A background spectrum of the empty sample holder (or pure solvent) is recorded.

-

The prepared sample is placed in the IR spectrometer.

-

The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[21]

-

-

Data Analysis:

-

The obtained spectrum is a plot of transmittance versus wavenumber.

-

The characteristic absorption bands are identified and correlated with specific functional groups using correlation charts.[22]

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule to aid in structural elucidation.

Procedure:

-

Sample Introduction:

-

A small amount of the sample is introduced into the mass spectrometer. For volatile compounds, this can be done via a gas chromatograph (GC-MS) or by direct injection.[23]

-

-

Ionization:

-

Mass Analysis:

-

The newly formed ions are accelerated into a mass analyzer (e.g., a quadrupole or a magnetic sector).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).[27]

-

-

Detection:

-

An electron multiplier detects the separated ions.

-

The signal is amplified and recorded by a computer.

-

-

Data Analysis:

-

The resulting mass spectrum plots the relative abundance of ions versus their m/z ratio.

-

The peak with the highest m/z value often corresponds to the molecular ion, which provides the molecular weight of the compound.

-

The other peaks in the spectrum represent fragment ions, which are formed by the breakdown of the molecular ion.[26] The fragmentation pattern provides valuable information about the structure of the molecule.[28]

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.

References

- 1. scribd.com [scribd.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. youtube.com [youtube.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 6. eng.uc.edu [eng.uc.edu]

- 7. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. Fragmentation pattern and mass spectra of Alcohols - Chemistry!!! Not Mystery [chemistrynotmystery.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. m.youtube.com [m.youtube.com]

- 16. Gas-phase fragmentation analysis of nitro-fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. orgchemboulder.com [orgchemboulder.com]

- 18. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 19. NMR Sample Preparation [nmr.chem.umn.edu]

- 20. NMR Spectroscopy [www2.chemistry.msu.edu]

- 21. orgchemboulder.com [orgchemboulder.com]

- 22. teachersinstitute.yale.edu [teachersinstitute.yale.edu]

- 23. SPECTROSCOPY AND STRUCTURE DETERMINATION [sydney.edu.au]

- 24. Mass Spectrometry [www2.chemistry.msu.edu]

- 25. chem.libretexts.org [chem.libretexts.org]

- 26. chemguide.co.uk [chemguide.co.uk]

- 27. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 28. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

In-Depth Technical Guide: 2-Methyl-4-nitropentan-3-ol (CAS No. 20570-70-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 2-methyl-4-nitropentan-3-ol (CAS No. 20570-70-1). While specific experimental data on its biological activity and signaling pathway interactions are not extensively available in public literature, this document consolidates its known chemical properties, provides a detailed, representative synthesis protocol based on the well-established Henry (nitroaldol) reaction, and discusses the general biological context of aliphatic nitro alcohols. The information is intended to serve as a foundational resource for researchers interested in this and structurally related molecules.

Chemical Identification and Properties

This compound is an aliphatic nitro alcohol.[1] Its structure is characterized by a pentanol backbone with a nitro group and a methyl group substitution.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| CAS Number | 20570-70-1 | [1] |

| Molecular Formula | C6H13NO3 | [1] |

| Molecular Weight | 147.17 g/mol | |

| IUPAC Name | This compound | |

| Synonyms | 2-methyl-4-nitro-3-pentanol | [1] |

| Canonical SMILES | CC(C)C(C(C)N(=O)[O])O | |

| InChI Key | LOCQZPLNYZAZHO-UHFFFAOYSA-N | |

| Topological Polar Surface Area | 66.05 Ų | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 3 | |

| Rotatable Bond Count | 2 |

Synthesis

The primary route for the synthesis of β-nitro alcohols such as this compound is the Henry reaction, which involves the base-catalyzed C-C bond formation between a nitroalkane and a carbonyl compound. In this case, the reaction occurs between 2-nitropropane and isobutyraldehyde.

General Experimental Protocol: Henry Reaction

Materials:

-

2-Nitropropane

-

Isobutyraldehyde

-

A suitable base catalyst (e.g., sodium hydroxide, potassium hydroxide, triethylamine, or a phase-transfer catalyst)

-

A suitable solvent (e.g., methanol, ethanol, or water)

-

Acid for neutralization (e.g., hydrochloric acid or acetic acid)

-

Dichloromethane or other suitable organic solvent for extraction

-

Anhydrous magnesium sulfate or sodium sulfate for drying

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-nitropropane in the chosen solvent.

-

Cool the solution in an ice bath.

-

Slowly add the base catalyst to the cooled solution while stirring.

-

To this mixture, add isobutyraldehyde dropwise, maintaining the low temperature.

-

Allow the reaction to stir at room temperature for a specified time, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with the chosen acid.

-

Extract the product with an organic solvent like dichloromethane.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography to yield pure this compound.

References

An In-depth Technical Guide to the Stereoisomers of 2-Methyl-4-nitropentan-3-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-4-nitropentan-3-ol, a chiral nitro alcohol, possesses two stereogenic centers, giving rise to four possible stereoisomers: (3R,4S), (3S,4R), (3R,4R), and (3S,4S). These stereoisomers, comprising two pairs of enantiomers (syn and anti), are of significant interest in synthetic and medicinal chemistry due to the versatile reactivity of the nitro and hydroxyl functional groups. This guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of these stereoisomers. Detailed experimental protocols for their diastereoselective synthesis and separation are presented, alongside a summary of their physicochemical properties. Furthermore, the potential biological activities and cytotoxic mechanisms associated with nitro compounds are discussed, offering insights for drug development professionals.

Introduction

β-nitro alcohols are valuable synthetic intermediates, readily convertible to β-amino alcohols, α-nitro ketones, and nitroalkenes. The stereochemistry of these molecules is crucial as it dictates their biological activity and pharmacological properties. This compound, with its two chiral centers at C3 and C4, presents an interesting case for stereoselective synthesis and analysis. The syn-diastereomers possess the hydroxyl and nitro groups on the same side in a Fischer projection, while the anti-diastereomers have them on opposite sides. Understanding and controlling the synthesis and separation of these stereoisomers is paramount for their application in fields such as asymmetric synthesis and drug discovery.

Stereoisomers of this compound

The four stereoisomers of this compound are depicted below. The syn and anti descriptors refer to the relative configuration of the hydroxyl and nitro groups.

Synthesis of this compound Stereoisomers

The primary synthetic route to this compound is the Henry (nitroaldol) reaction between isobutyraldehyde and nitroethane. The stereochemical outcome of this reaction can be influenced by the choice of catalyst and reaction conditions, allowing for diastereoselective synthesis.

Diastereoselective Henry Reaction

A notable method for the diastereoselective synthesis of the syn-diastereomer involves the use of a copper(I) catalyst with a chiral amino alcohol ligand. This approach has been reported to yield a high diastereomeric ratio in favor of the syn product.

Experimental Protocol: Diastereoselective Synthesis

Materials:

-

Isobutyraldehyde

-

Nitroethane

-

Copper(I) trifluoromethanesulfonate toluene complex (Cu(OTf)·0.5C7H8)

-

Chiral amino alcohol ligand (e.g., (1R,2S)-1-amino-2-indanol)

-

Triethylamine (Et3N)

-

Anhydrous Tetrahydrofuran (THF)

-

Standard laboratory glassware and purification apparatus

Procedure:

-

To a solution of the chiral amino alcohol ligand (0.1 mmol) in anhydrous THF (2 mL) under an inert atmosphere, add Cu(OTf)·0.5C7H8 (0.1 mmol).

-

Stir the mixture at room temperature for 30 minutes.

-

Cool the resulting complex to -20 °C.

-

Add isobutyraldehyde (1.0 mmol) followed by nitroethane (1.2 mmol) and triethylamine (0.1 mmol).

-

Stir the reaction mixture at -20 °C for 24 hours.

-

Quench the reaction with a saturated aqueous solution of NH4Cl.

-

Extract the aqueous layer with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to separate the syn and anti diastereomers.

-

Determine the diastereomeric ratio by ¹H NMR spectroscopy of the crude product.

Physicochemical Properties

Due to a lack of specific experimental data in the literature for all individual stereoisomers of this compound, the following table presents a combination of known data for the general compound and representative values for similar nitro alcohols.

| Property | (3R,4S) / (3S,4R) - anti | (3R,4R) / (3S,4S) - syn |

| Molecular Formula | C₆H₁₃NO₃ | C₆H₁₃NO₃ |

| Molecular Weight | 147.17 g/mol | 147.17 g/mol |

| CAS Number | 20570-70-1 (unspecified stereochemistry) | 20570-70-1 (unspecified stereochemistry) |

| Appearance | Colorless oil (representative) | Crystalline solid (representative) |

| Melting Point (°C) | Not available | Not available |

| Boiling Point (°C) | Not available | Not available |

| Specific Rotation ([α]D) | Not available | Not available |

| ¹H NMR (CDCl₃, δ ppm) | Representative shifts: 4.5-4.7 (m, 1H, CHNO₂), 3.8-4.0 (m, 1H, CHOH) | Representative shifts: 4.3-4.5 (m, 1H, CHNO₂), 3.6-3.8 (m, 1H, CHOH) |

| ¹³C NMR (CDCl₃, δ ppm) | Representative shifts: 85-90 (CHNO₂), 75-80 (CHOH) | Representative shifts: 83-88 (CHNO₂), 73-78 (CHOH) |

Note: The NMR data provided are representative shifts for syn and anti β-nitro alcohols and may not correspond exactly to the title compounds.

Separation of Stereoisomers

The separation of the diastereomers (syn and anti) can be achieved by standard chromatographic techniques due to their different physical properties. The separation of the enantiomers within each diastereomeric pair requires chiral chromatography.

Experimental Protocol: Diastereomer Separation

Method: Flash Column Chromatography

-

Prepare a silica gel column with a suitable diameter and length based on the amount of the diastereomeric mixture.

-

Equilibrate the column with a non-polar solvent system (e.g., hexane).

-

Dissolve the crude mixture of syn and anti-2-methyl-4-nitropentan-3-ol in a minimal amount of the eluent.

-

Load the sample onto the column.

-

Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexane).

-

Collect fractions and analyze them by thin-layer chromatography (TLC) to identify the separated diastereomers.

-

Combine the fractions containing each pure diastereomer and evaporate the solvent.

-

Characterize the separated diastereomers using spectroscopic methods (NMR, IR) and polarimetry.

Biological Significance and Potential Signaling Pathways

Nitro-containing compounds exhibit a wide range of biological activities, often stemming from the redox properties of the nitro group.[1][2][3] The nitro group can be considered both a pharmacophore and a toxicophore.[1][3]

Mechanism of Action

The biological activity of many nitro compounds is initiated by the enzymatic reduction of the nitro group to form radical anions and other reactive nitrogen species.[4] These reactive species can induce cellular damage through various mechanisms, including DNA damage, protein modification, and lipid peroxidation, leading to cytotoxic and antimicrobial effects.[1][2]

Potential Applications in Drug Development

The stereoisomers of this compound could serve as precursors for the synthesis of novel chiral β-amino alcohols, a class of compounds with known pharmacological activities. The specific stereochemistry of these precursors would be critical in determining the biological activity of the final amino alcohol derivatives. Further research is warranted to explore the specific biological activities of the individual stereoisomers of this compound and their derivatives.

Conclusion

The stereoisomers of this compound represent a versatile platform for the development of new synthetic methodologies and potentially bioactive molecules. While diastereoselective synthesis of the syn-isomers has been reported, a comprehensive characterization of all four stereoisomers remains an area for further investigation. The detailed protocols and conceptual frameworks provided in this guide aim to facilitate future research in this promising area of stereochemistry and medicinal chemistry. The exploration of the biological activities of the individual stereoisomers is a crucial next step in unlocking their full potential for therapeutic applications.

References

- 1. Crystallization-Enabled Henry Reactions: Stereoconvergent Construction of Fully Substituted [N]-Asymmetric Centers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol [scirp.org]

- 4. scs.illinois.edu [scs.illinois.edu]

A Technical Guide to the Solubility Characteristics of 2-Methyl-4-nitropentan-3-ol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical property that influences its purification, formulation, and bioavailability. This technical guide provides a comprehensive overview of the expected solubility characteristics of 2-Methyl-4-nitropentan-3-ol, a nitroalcohol compound. Due to the absence of specific quantitative solubility data in publicly available literature, this document outlines the theoretical principles governing its solubility, a detailed experimental protocol for its determination, and an illustrative data framework.

Introduction: The Significance of Solubility

Solubility, the property of a solid, liquid, or gaseous chemical substance (solute) to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a fundamental parameter in chemical and pharmaceutical sciences. For a compound like this compound, which may serve as a building block in organic synthesis or as a precursor to more complex molecules, understanding its solubility profile is essential for:

-

Reaction Condition Optimization: Selecting appropriate solvents to ensure reactants are in the same phase for optimal reaction kinetics.[1]

-

Purification Processes: Developing effective crystallization, extraction, and chromatographic methods.[1][2]

-

Formulation Development: Designing drug delivery systems where the API's solubility can significantly impact its dissolution rate and subsequent absorption.

Theoretical Solubility Profile of this compound

The solubility of an organic compound is primarily governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[3][4] The molecular structure of this compound contains both polar and non-polar moieties, which dictates its solubility across a range of organic solvents.

-

Chemical Structure: C₆H₁₃NO₃

-

Molecular Weight: 147.17 g/mol

-

Key Functional Groups:

-

Hydroxyl (-OH) group: A polar group capable of acting as both a hydrogen bond donor and acceptor. This feature generally enhances solubility in polar, protic solvents like alcohols.[1][5]

-

Nitro (-NO₂) group: A strongly polar group that can act as a hydrogen bond acceptor, contributing to solubility in polar solvents.

-

Aliphatic backbone (isopropyl and methyl groups): Non-polar hydrocarbon components that contribute to solubility in non-polar or weakly polar solvents.[1]

-

Expected Solubility Behavior:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): The presence of the hydroxyl group suggests that this compound should exhibit good solubility in lower-chain alcohols through hydrogen bonding.[4]

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, Ethyl Acetate): The combined polarity of the hydroxyl and nitro groups should allow for favorable dipole-dipole interactions, leading to moderate to good solubility in these solvents.

-

Non-Polar Solvents (e.g., Hexane, Toluene, Cyclohexane): The non-polar alkyl portion of the molecule will promote some solubility in these solvents. However, the highly polar functional groups will likely limit its solubility compared to more polar solvents. The general trend is that as the non-polar character of a molecule increases, its solubility in non-polar solvents improves.[1]

Quantitative Solubility Data (Illustrative)

As of the latest literature review, specific quantitative solubility data for this compound is not available. The following table is provided as an illustrative example of how such data would be presented. The values are hypothetical and are intended to serve as a template for experimental data logging.

| Solvent | Solvent Class | Temperature (°C) | Hypothetical Solubility ( g/100 mL) |

| Methanol | Polar Protic | 25 | 35.2 |

| Ethanol | Polar Protic | 25 | 28.5 |

| Acetone | Polar Aprotic | 25 | 45.8 |

| Ethyl Acetate | Polar Aprotic | 25 | 22.1 |

| Acetonitrile | Polar Aprotic | 25 | 18.7 |

| Dichloromethane | Weakly Polar | 25 | 15.4 |

| Toluene | Non-Polar | 25 | 5.3 |

| Hexane | Non-Polar | 25 | 1.8 |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the equilibrium solubility of a solid organic compound like this compound, based on the widely accepted shake-flask method.[6][7]

4.1. Materials and Equipment

-

This compound (solute)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-MS)

4.2. Procedure

-

Preparation: Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that an equilibrium with the saturated solution is achieved.

-

Solvent Addition: Add a precise volume (e.g., 5.0 mL) of the chosen solvent to each vial.

-

Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.[6] The agitation should be vigorous enough to keep the solid suspended without creating a vortex.[6]

-

Sampling: Allow the suspensions to equilibrate for a set period (e.g., 24-48 hours). Periodically take samples (e.g., at 24, 48, and 72 hours) to ensure equilibrium has been reached, which is confirmed when consecutive measurements show no significant change in concentration.[6]

-

Sample Processing: Before analysis, withdraw a sample of the supernatant using a pipette. Immediately filter the sample through a syringe filter to remove all undissolved solids.

-

Dilution: Promptly dilute the clear filtrate with a known volume of a suitable solvent to prevent precipitation and to bring the concentration within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted samples using a pre-validated analytical method (e.g., HPLC) to determine the concentration of the dissolved solute.

-

Calculation: Calculate the solubility by accounting for the dilution factor. Express the final result in appropriate units, such as g/100 mL or mg/mL.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for determining equilibrium solubility.

Conclusion

While specific experimental data for the solubility of this compound remains to be published, a strong theoretical basis for predicting its behavior in various organic solvents can be established from its molecular structure. The presence of both polar (hydroxyl, nitro) and non-polar (alkyl) groups suggests it will have a versatile solubility profile, favoring polar solvents. For researchers and professionals in drug development, the provided detailed experimental protocol offers a robust framework for accurately determining the solubility of this and other novel compounds, a critical step in advancing chemical synthesis and pharmaceutical formulation.

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]

- 2. chem.ws [chem.ws]

- 3. Khan Academy [khanacademy.org]

- 4. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 5. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 6. who.int [who.int]

- 7. researchgate.net [researchgate.net]

In-depth Technical Guide: Thermal Stability and Decomposition of 2-Methyl-4-nitropentan-3-ol

Disclaimer: Extensive literature searches for the thermal stability and decomposition of 2-Methyl-4-nitropentan-3-ol did not yield specific experimental data, such as thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), or detailed decomposition pathways for this particular compound. The following guide is therefore based on the general understanding of the thermal behavior of β-nitro alcohols, the class of compounds to which this compound belongs. The presented data and protocols are illustrative and based on typical values and methods for analogous compounds.

Introduction

This compound is a β-nitro alcohol with the chemical formula C6H13NO3.[1][2][3] Like other organic nitro compounds, its thermal stability is a critical parameter for safe handling, storage, and processing, particularly in the pharmaceutical and fine chemical industries.[4][5] The presence of both a nitro group and a hydroxyl group in close proximity suggests the potential for complex decomposition pathways and thermal hazards.

Organic nitro compounds are known to be energetic materials, and their decomposition can be highly exothermic, in some cases leading to violent or explosive reactions.[4][5] The thermal stability of these compounds is influenced by various factors, including molecular structure, the presence of contaminants, and the processing conditions.[4]

General Thermal Behavior of β-Nitro Alcohols

The thermal decomposition of β-nitro alcohols can be initiated by the cleavage of the C-N bond, which is a common decomposition pathway for many nitroalkanes.[6] However, the presence of the hydroxyl group on the adjacent carbon can introduce alternative decomposition routes, such as dehydration and retro-Henry (nitroaldol) reactions.[7][8][9]

The retro-Henry reaction is a reversible process that involves the cleavage of the C-C bond between the nitro-substituted carbon and the hydroxyl-substituted carbon, yielding a nitroalkane and a carbonyl compound (aldehyde or ketone).[7][9][10]

Illustrative Thermal Stability Data

While specific data for this compound is unavailable, the following tables present hypothetical yet representative quantitative data that researchers might expect from thermal analysis of a similar β-nitro alcohol.

Table 1: Hypothetical TGA Data for a β-Nitro Alcohol

| Heating Rate (°C/min) | Onset Decomposition Temperature (°C) | Temperature of Maximum Mass Loss (°C) | Final Residue (%) |

| 5 | 180 | 205 | 5 |

| 10 | 190 | 215 | 4 |

| 15 | 198 | 223 | 4 |

| 20 | 205 | 230 | 3 |

Table 2: Hypothetical DSC Data for a β-Nitro Alcohol

| Heating Rate (°C/min) | Onset Exotherm Temperature (°C) | Peak Exotherm Temperature (°C) | Heat of Decomposition (J/g) |

| 5 | 185 | 210 | -850 |

| 10 | 195 | 220 | -900 |

| 15 | 202 | 228 | -920 |

| 20 | 208 | 235 | -950 |

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments used to assess the thermal stability of compounds like this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the mass loss of a sample as a function of temperature in a controlled atmosphere.

Apparatus: A thermogravimetric analyzer (e.g., Netzsch TGA 309 Libra Select).[11]

Methodology:

-

A sample of the compound (typically 1-5 mg) is placed in an inert crucible (e.g., alumina).

-

The crucible is placed on a sensitive microbalance within the TGA furnace.

-

The furnace is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20 mL/min) to prevent oxidative decomposition.

-

The sample is heated at a constant rate (e.g., 5, 10, 15, or 20 °C/min) over a specified temperature range (e.g., 30-500 °C).

-

The mass of the sample is continuously recorded as a function of temperature and time.

-

The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition, the temperature of maximum mass loss, and the percentage of residual mass.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow into or out of a sample as it is subjected to a controlled temperature program.[11]

Apparatus: A differential scanning calorimeter (e.g., Netzsch DSC 300 Caliris).[11]

Methodology:

-

A small amount of the sample (typically 0.5-2 mg) is hermetically sealed in a crucible (e.g., aluminum or high-pressure gold-plated steel).

-

An empty, sealed crucible is used as a reference.

-

Both the sample and reference crucibles are placed in the DSC cell.

-

The cell is purged with an inert gas (e.g., nitrogen).

-

The sample and reference are heated at a constant rate (e.g., 5, 10, 15, or 20 °C/min) over a specified temperature range (e.g., 30-400 °C).

-

The differential heat flow between the sample and the reference is measured and recorded as a function of temperature.

-

The resulting DSC curve is analyzed to determine the onset temperature of exothermic or endothermic events, the peak temperature, and the enthalpy change (heat of decomposition).[12]

Visualizing Potential Decomposition Pathways

The following diagrams illustrate potential decomposition pathways for a generic β-nitro alcohol, which could be applicable to this compound.

Caption: Experimental workflow for thermal analysis.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | C6H13NO3 | CID 226825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Methyl-4-nitropentan-2-ol | C6H13NO3 | CID 140210931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. icheme.org [icheme.org]

- 5. techniques-ingenieur.fr [techniques-ingenieur.fr]

- 6. researchgate.net [researchgate.net]

- 7. Aliphatic β-Nitroalcohols for Therapeutic Corneoscleral Cross-linking: Chemical Mechanisms and Higher Order Nitroalcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Henry Reaction - Common Conditions [commonorganicchemistry.com]

- 9. Henry reaction - Wikipedia [en.wikipedia.org]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]

- 12. pubblicazioni.unicam.it [pubblicazioni.unicam.it]

A Technical Guide to the Henry Reaction: Mechanism and Synthesis of 2-Methyl-4-nitropentan-3-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the Henry reaction, a cornerstone of carbon-carbon bond formation in organic chemistry.[1] Also known as the nitroaldol reaction, this process is invaluable for synthesizing β-nitro alcohols, which are versatile precursors to a wide array of functionalized molecules, including β-amino alcohols and α-nitro ketones.[1][2] This document focuses specifically on the reaction mechanism for the formation of 2-Methyl-4-nitropentan-3-ol from isobutyraldehyde (2-methylpropanal) and 1-nitropropane, presenting the core mechanism, factors influencing the reaction, and representative experimental protocols.

Core Reaction Mechanism

The Henry reaction is a base-catalyzed nucleophilic addition of a nitroalkane to an aldehyde or ketone.[1][3] The reaction proceeds through three fundamental, reversible steps:

-

Deprotonation: A base abstracts an acidic α-proton from the nitroalkane (1-nitropropane) to form a resonance-stabilized nitronate anion. The pKa of most nitroalkanes is approximately 17, allowing for a variety of bases to be employed.[1]

-

Nucleophilic Attack: The nucleophilic carbon of the nitronate anion attacks the electrophilic carbonyl carbon of the aldehyde (isobutyraldehyde), forming a new carbon-carbon bond and a β-nitro alkoxide intermediate.

-

Protonation: The alkoxide intermediate is subsequently protonated by the conjugate acid of the base, yielding the final β-nitro alcohol product, this compound, and regenerating the base catalyst.

All steps in the Henry reaction are reversible, which can influence product distribution and stereoselectivity.[1]

Quantitative Analysis of the Henry Reaction

| Aldehyde | Nitroalkane | Catalyst (mol%) | Solvent | Time (h) | Temp (°C) | Yield (%) | Diastereomeric Ratio (syn:anti) | Reference |

| Benzaldehyde | 1-Nitropropane | TBAF | THF | - | RT | High | 3:1 | [4] |

| Benzaldehyde | 1-Nitropropane | Cu(I) / Chiral Ligand L5 (5%) | Toluene | 24 | -20 | 91 | >20:1 | [5] |

| Aromatic Aldehyde | Nitromethane | Cu(OAc)₂ / Ligand L4 (20%) | Ethanol | 24 | 25 | 99 | - | [6] |

| Aliphatic Aldehyde | Nitromethane | PS-BEMP | Solvent-free | 15 | 30 | 92 | - | [7] |

| Benzaldehyde | Nitromethane | Calcined Cu:Al (3:1) HT | - | 0.17 | 120 (MW) | 98 | - | [8][9] |

Note: This table presents data from various Henry reactions to illustrate typical conditions and outcomes. TBAF = Tetrabutylammonium fluoride; PS-BEMP = Polystyrene-supported BEMP base; HT = Hydrotalcite; MW = Microwave irradiation. RT = Room Temperature.

Experimental Protocols

The following is a representative, generalized protocol for the synthesis of a β-nitro alcohol via the Henry reaction. This protocol should be adapted and optimized for the specific synthesis of this compound.

Representative Synthesis Protocol

-

Reagent Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the chosen solvent (e.g., THF, 10 mL).

-

Reaction Initiation: Add isobutyraldehyde (1.0 eq) and 1-nitropropane (1.2 eq) to the flask. Cool the mixture to the desired temperature (e.g., 0 °C) using an ice bath.

-

Catalyst Addition: Slowly add the base catalyst (e.g., DBU, 10 mol%) to the stirring solution.

-

Reaction Monitoring: Allow the reaction to stir at the specified temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Final Product: Purify the resulting crude oil via flash column chromatography on silica gel to yield the pure this compound.

Factors Influencing the Henry Reaction

The outcome of the Henry reaction, including yield and stereoselectivity, is governed by several critical factors. The development of asymmetric Henry reactions has been a significant area of research, often employing chiral metal catalysts to control the stereochemical course.[1]

-

Base Catalyst: The choice of base is crucial. While common bases like alkali metal hydroxides or alkoxides are effective, they can sometimes promote side reactions like dehydration of the product.[3] Organic bases (e.g., DBU, TMG) and heterogeneous catalysts are also widely used.[8]

-

Solvent: The solvent can influence reaction rates and stereoselectivity. While traditional organic solvents are common, reactions in aqueous media or under solvent-free conditions have been developed as greener alternatives.[4][7]

-

Temperature: Lower temperatures often favor the formation of the β-nitro alcohol and can enhance stereoselectivity by minimizing the reversibility of the reaction and preventing elimination side-products.

-

Stereoselectivity: The formation of this compound creates two new stereocenters, meaning diastereomeric products (syn and anti) can be formed. The ratio of these products is influenced by the reaction conditions. Achieving high diastereoselectivity and enantioselectivity typically requires the use of specialized chiral catalysts that coordinate to both the nitronate and the aldehyde in a structured transition state.[1][5]

References

- 1. Henry reaction - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Henry Reaction [organic-chemistry.org]

- 4. Investigation of Solvent Effects on the Rate and Stereoselectivity of the Henry Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Asymmetric catalysis in direct nitromethane-free Henry reactions - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10263A [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol [scirp.org]

- 9. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol [file.scirp.org]

A Technical Guide to Quantum Chemical Calculations for 2-Methyl-4-nitropentan-3-ol

This guide is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the theoretical investigation of 2-Methyl-4-nitropentan-3-ol. The molecule, with its combination of hydroxyl, methyl, and nitro functional groups, presents an interesting case for studying intramolecular interactions, conformational landscapes, and reactivity, all of which can be effectively probed using quantum chemical methods.

Theoretical Framework: The Role of Quantum Chemistry

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful lens for examining molecules at the electronic level.[1][2] For a molecule like this compound, these methods can predict a wide range of properties without the need for empirical data, offering insights that are crucial for drug design and materials science.[3]

Key applications include:

-

Structural Elucidation: Determining the most stable three-dimensional arrangement of atoms (the global minimum conformation) and identifying other low-energy conformers.

-

Spectroscopic Characterization: Predicting vibrational (Infrared and Raman) and NMR spectra to aid in the experimental identification and characterization of the molecule.

-

Reactivity and Stability: Calculating electronic properties such as the HOMO-LUMO gap, molecular electrostatic potential (MEP), and bond dissociation energies to understand the molecule's reactivity, stability, and potential interaction sites.[4][5]

-

Pharmacokinetic Properties: Estimating properties relevant to drug development, such as polarity (dipole moment) and lipophilicity (LogP), which influence a molecule's behavior in biological systems.

Methodologies and Protocols

A rigorous computational study of this compound involves a multi-step workflow, starting from the initial structure generation to the final analysis of its chemical properties.

Conformational Analysis

Due to the presence of rotatable bonds, this compound can exist in multiple conformations. Identifying the lowest-energy conformer is critical, as it represents the most populated state of the molecule and is the correct starting point for further calculations.[6][7]

Experimental Protocol:

-

Initial Structure Generation: The 2D structure of this compound is drawn using a molecular editor and converted into an initial 3D structure.

-

Conformational Search: A systematic or stochastic conformational search is performed using a computationally inexpensive method, such as a Molecular Mechanics (MM) force field (e.g., MMFF94 or UFF). This step explores the potential energy surface by rotating the single bonds.[8][9]

-

Clustering and Selection: The resulting conformers are clustered based on their geometry and energy. A set of unique, low-energy conformers is selected for further, more accurate calculations.

-

Quantum Mechanical Optimization: The selected conformers are then subjected to geometry optimization using a quantum mechanical method, typically DFT, to obtain more accurate structures and relative energies.

Geometry Optimization and Frequency Calculations

The core of the study involves finding the exact minimum energy structure on the potential energy surface and confirming its stability.

Experimental Protocol:

-

Level of Theory Selection: A suitable level of theory is chosen. A common and well-balanced choice for organic molecules is the B3LYP functional combined with a Pople-style basis set like 6-31G(d) or a more robust basis set like 6-311++G(d,p) for higher accuracy.[4][10]

-

Geometry Optimization: An unconstrained geometry optimization is performed. The calculation proceeds until the forces on each atom are close to zero, and the structure has converged to a stationary point on the potential energy surface.[4]

-

Frequency Calculation: Following optimization, a vibrational frequency calculation is performed at the same level of theory.[4] This serves two purposes:

-

Verification of Minimum: The absence of imaginary frequencies confirms that the optimized structure is a true local minimum.

-

Spectra Prediction: The calculated frequencies and their corresponding intensities can be used to predict the molecule's IR and Raman spectra.

-

Calculation of Molecular Properties

Once the optimized ground state geometry is obtained, a variety of electronic and molecular properties can be calculated.

Experimental Protocol:

-

Single-Point Energy Calculation: A single-point energy calculation is performed on the optimized geometry, often with a larger basis set for more accurate electronic energy.

-

Electronic Properties Analysis: From the output of the DFT calculation, key electronic properties are extracted:[4]

-

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined. The energy gap is a crucial indicator of chemical reactivity and stability.

-

Dipole Moment: The magnitude and vector of the molecular dipole moment are calculated to understand the molecule's overall polarity.

-

Molecular Electrostatic Potential (MEP): The MEP is mapped onto the electron density surface to visualize electrophilic and nucleophilic sites, indicating regions prone to chemical reactions.

-

-

NMR Spectroscopy Prediction: The magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C) are calculated, typically using the Gauge-Independent Atomic Orbital (GIAO) method. These values are then converted to chemical shifts by referencing them against a standard compound like Tetramethylsilane (TMS), calculated at the same level of theory.

Data Presentation

The quantitative results from the calculations should be organized into clear, structured tables for easy interpretation and comparison.

Table 1: Template for Optimized Geometrical Parameters of this compound (Calculated at the B3LYP/6-311++G(d,p) level of theory)

| Parameter | Bond/Angle/Dihedral | Calculated Value |

| Bond Lengths (Å) | C1-C2 | e.g., 1.54 |

| C2-C3 | e.g., 1.53 | |

| C3-O1 | e.g., 1.43 | |

| C3-C4 | e.g., 1.53 | |

| C4-N1 | e.g., 1.49 | |

| N1-O2 | e.g., 1.22 | |

| N1-O3 | e.g., 1.22 | |

| Bond Angles (°) ** | C1-C2-C3 | e.g., 112.5 |

| C2-C3-O1 | e.g., 109.8 | |

| O1-C3-C4 | e.g., 108.7 | |

| C3-C4-N1 | e.g., 110.1 | |

| O2-N1-O3 | e.g., 125.3 | |

| Dihedral Angles (°) ** | C1-C2-C3-O1 | e.g., -65.4 |

| C2-C3-C4-N1 | e.g., 178.9 |

Table 2: Template for Calculated Vibrational Frequencies for this compound (Calculated at the B3LYP/6-311++G(d,p) level of theory)

| Mode | Frequency (cm⁻¹) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) | Assignment |

| 1 | e.g., 3650 | e.g., 85.2 | e.g., 15.6 | O-H stretch |

| 2 | e.g., 2980 | e.g., 45.1 | e.g., 102.3 | C-H stretch (aliphatic) |

| 3 | e.g., 1550 | e.g., 250.7 | e.g., 35.8 | NO₂ asymmetric stretch |

| 4 | e.g., 1370 | e.g., 180.3 | e.g., 22.1 | NO₂ symmetric stretch |

| 5 | e.g., 1100 | e.g., 120.5 | e.g., 18.9 | C-O stretch |

Table 3: Template for Key Electronic and Molecular Properties of this compound (Calculated at the B3LYP/6-311++G(d,p) level of theory)

| Property | Calculated Value | Units |

| Total Energy | e.g., -552.12345 | Hartrees |

| HOMO Energy | e.g., -7.89 | eV |

| LUMO Energy | e.g., -1.23 | eV |

| HOMO-LUMO Gap | e.g., 6.66 | eV |

| Dipole Moment | e.g., 4.56 | Debye |

| Polarizability | e.g., 12.34 | ų |

Mandatory Visualizations

Visual workflows are essential for conveying complex methodologies in a clear and concise manner.

Caption: Workflow for quantum chemical calculations of this compound.

Caption: Logical relationships between methods and calculated molecular properties.

References

- 1. Density functional theory - Wikipedia [en.wikipedia.org]

- 2. imperial.ac.uk [imperial.ac.uk]

- 3. longdom.org [longdom.org]

- 4. Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program | by Arini Qurrata A'yun | Medium [medium.com]

- 5. Quantum Chemistry Calculations for Metabolomics: Focus Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Computational methods for exploring protein conformations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. calcus.cloud [calcus.cloud]

- 8. Conformational analysis | PPTX [slideshare.net]

- 9. Conformational Analysis - Drug Design Org [drugdesign.org]

- 10. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Asymmetric Synthesis of β-Nitro Alcohols, Exemplified by 2-Methyl-4-nitropentan-3-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-nitro alcohols are versatile synthetic intermediates of significant interest in organic chemistry and drug development. Their utility stems from the presence of two highly functionalized adjacent carbon atoms, bearing hydroxyl and nitro groups. The nitro group can be readily transformed into a variety of other functional groups, most notably an amino group, providing access to valuable chiral 1,2-amino alcohols, which are key structural motifs in numerous pharmaceuticals and biologically active compounds. The asymmetric synthesis of β-nitro alcohols is predominantly achieved through the catalytic asymmetric Henry (nitroaldol) reaction. This document provides an overview of the application of this methodology, using the synthesis of 2-Methyl-4-nitropentan-3-ol as a representative example. While this compound itself is not widely documented as a chiral auxiliary or a direct precursor in complex syntheses, its asymmetric synthesis illustrates a crucial C-C bond-forming reaction.

Application Notes: The Asymmetric Henry Reaction

The asymmetric Henry reaction involves the C-C bond formation between a nitroalkane and a carbonyl compound, typically an aldehyde, catalyzed by a chiral entity to produce a β-nitro alcohol with high stereocontrol. The reaction to form this compound would involve the condensation of isobutyraldehyde and nitroethane.

Key Features and Advantages:

-

Atom Economy: The Henry reaction is an addition reaction, making it highly atom-economical.

-

Stereocontrol: Modern catalytic systems, including both metal complexes and organocatalysts, can achieve high levels of both diastereoselectivity (controlling the relative stereochemistry between the newly formed stereocenters) and enantioselectivity (controlling the absolute stereochemistry).

-

Versatility of Products: The resulting β-nitro alcohols are valuable precursors to other important chiral building blocks, such as:

-

β-amino alcohols: Through reduction of the nitro group.

-

α-hydroxy carboxylic acids: Via oxidation of the aldehyde derived from the nitroalkane.

-

Nitroalkenes: Through dehydration, which can then act as Michael acceptors.

-

Significance in Drug Development:

The prevalence of the 1,2-amino alcohol moiety in pharmaceuticals underscores the importance of synthetic routes to these structures. Chiral β-nitro alcohols serve as direct precursors. For instance, the core of drugs like the beta-blocker (S)-propranolol and the antibiotic chloramphenicol contains this structural motif. The ability to synthesize these intermediates with high enantiopurity is a critical step in the development of single-enantiomer drugs, which often exhibit improved efficacy and reduced side effects compared to their racemic counterparts.

Quantitative Data from Asymmetric Henry Reactions

The following table summarizes representative data for the asymmetric Henry reaction between aliphatic aldehydes and nitroalkanes, similar to the synthesis of this compound.

| Aldehyde | Nitroalkane | Catalyst System | Solvent | Yield (%) | dr (syn:anti) | ee (syn) (%) | Reference |

| Isobutyraldehyde | Nitroethane | Cu(II)-amino alcohol ligand (L7) | N/A | 77 | 95:5 | 95 | [1] |

| Isobutyraldehyde | Nitroethane | Nd/Na heterobimetallic catalyst | 2-MeTHF | High | High anti | High | [2] |

| Various Aldehydes | Nitroethane | Pd/La/C2 heterobimetallic catalyst | N/A | 65-92 | 3:1 - 22:1 | 72-92 (anti) | [1] |

| Aromatic Aldehydes | Nitroethane | Chiral P-spirocyclic tetra-aminophosphonium salts | N/A | High | up to 1:19 | up to 99 (anti) | [1] |

Experimental Protocols

General Protocol for a Copper-Catalyzed Asymmetric Henry Reaction to Synthesize a β-Nitro Alcohol (e.g., this compound)

This protocol is a general representation and may require optimization for specific substrates and catalyst systems.

Materials:

-

Chiral ligand (e.g., a chiral amino alcohol or bis(oxazoline) ligand)

-

Copper(II) salt (e.g., Cu(OAc)₂, Cu(OTf)₂)

-

Isobutyraldehyde (freshly distilled)

-

Nitroethane

-

Anhydrous solvent (e.g., THF, CH₂Cl₂, Toluene)

-

Base (e.g., triethylamine, diisopropylethylamine)

-

Standard glassware for anhydrous reactions (Schlenk flask, syringe, etc.)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Catalyst Preparation:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve the chiral ligand (e.g., 0.1 mmol) and the copper(II) salt (e.g., 0.1 mmol) in the anhydrous solvent (5 mL).

-

Stir the mixture at room temperature for 1-2 hours to allow for complex formation. The color of the solution may change, indicating complexation.

-

-

Reaction Setup:

-

Cool the catalyst solution to the desired reaction temperature (e.g., 0 °C, -20 °C, or -78 °C).

-

Add the nitroethane (1.0 mmol) to the catalyst solution via syringe.

-

Add the base (e.g., 0.1 mmol) to the mixture.

-

Slowly add the isobutyraldehyde (1.2 mmol) to the reaction mixture dropwise over a period of 10-15 minutes.

-

-

Reaction Monitoring:

-

Allow the reaction to stir at the set temperature.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting aldehyde is consumed.

-

-

Work-up:

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Allow the mixture to warm to room temperature.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification and Analysis:

-

Purify the crude product by flash column chromatography on silica gel.

-

Determine the yield of the purified this compound.

-

Determine the diastereomeric ratio (dr) by ¹H NMR spectroscopy of the crude or purified product.

-

Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) or by converting the product to a diastereomeric derivative and analyzing by NMR.

-

Visualizations

Caption: Catalytic cycle of an asymmetric Henry reaction.

References

Application Notes and Protocols: 2-Methyl-4-nitropentan-3-ol as a Precursor in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis and utility of 2-Methyl-4-nitropentan-3-ol as a valuable chiral precursor in the synthesis of pharmaceutical compounds. The primary application highlighted is its conversion to the chiral amino alcohol, (2S,3R)-2-amino-4-methylpentan-3-ol, a key building block for a class of HIV protease inhibitors.

Overview of Synthetic Pathway

The synthetic route from this compound to a key pharmaceutical intermediate involves two primary transformations:

-

Diastereoselective Synthesis of this compound: This is achieved through a base-catalyzed Henry (nitroaldol) reaction between isobutyraldehyde and nitroethane. The use of a chiral catalyst allows for the control of the stereochemistry at the two newly formed chiral centers.

-

Reduction of the Nitro Group: The nitro group of this compound is subsequently reduced to a primary amine to yield the corresponding vicinal amino alcohol, 2-amino-4-methylpentan-3-ol. Catalytic hydrogenation using Raney Nickel is a common and efficient method for this transformation.

The resulting chiral amino alcohol is a versatile intermediate in the synthesis of various pharmaceuticals, most notably HIV protease inhibitors such as Amprenavir and its prodrug Fosamprenavir.

Experimental Protocols

The following protocols are representative methods for the synthesis of this compound and its conversion to the corresponding amino alcohol.

This protocol describes a diastereoselective Henry reaction to produce (2R,3S)-2-Methyl-4-nitropentan-3-ol. The choice of a suitable chiral catalyst is crucial for achieving high diastereoselectivity and enantioselectivity.

Materials:

-

Isobutyraldehyde

-

Nitroethane

-

Chiral Copper-bis(oxazoline) complex (or other suitable chiral catalyst)

-

Triethylamine (Et3N)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of the chiral copper-bis(oxazoline) complex (5-10 mol%) in anhydrous DCM at -20 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 equivalents).

-

Add nitroethane (2.0 equivalents) dropwise to the reaction mixture and stir for 30 minutes.

-

Add isobutyraldehyde (1.0 equivalent) dropwise, maintaining the temperature at -20 °C.

-

Allow the reaction to stir at -20 °C for 24-48 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NH4Cl solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired diastereomer of this compound.

Expected Outcome:

This reaction is expected to yield the syn or anti diastereomer of this compound with good to excellent diastereoselectivity, depending on the chiral catalyst and reaction conditions employed.

This protocol details the reduction of the nitro group to a primary amine using Raney Nickel as the catalyst.

Materials:

-

This compound

-

Raney Nickel (50% slurry in water)

-

Methanol (MeOH)

-

Hydrogen gas (H2)

-

Parr apparatus or similar hydrogenation setup

-

Celite®

Procedure:

-

In a Parr hydrogenation bottle, dissolve this compound (1.0 equivalent) in methanol.

-

Carefully add Raney Nickel (approximately 10-20% by weight of the nitro alcohol) to the solution. Caution: Raney Nickel is pyrophoric and should be handled with care under a moist atmosphere.

-

Seal the reaction vessel and connect it to the Parr apparatus.

-

Purge the vessel with nitrogen gas, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen gas to 50-100 psi.

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: The filter cake should be kept wet with methanol to prevent ignition of the catalyst upon exposure to air.

-

Rinse the filter cake with additional methanol.

-

Concentrate the filtrate under reduced pressure to yield the crude 2-amino-4-methylpentan-3-ol.

-

The product can be further purified by crystallization or distillation if necessary.

Data Presentation

The following tables summarize representative quantitative data for the key transformations. Note that actual yields and selectivities will depend on the specific reaction conditions and catalysts used.